molecular formula C11H10FN3O3 B13704281 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole

Cat. No.: B13704281
M. Wt: 251.21 g/mol
InChI Key: BOGMMLTXEQDALZ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with a fluoro, methoxy, and nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole typically involves multiple steps, starting from commercially available starting materials. One common route involves the nitration of a fluoro-methoxy substituted benzene derivative, followed by the formation of the pyrazole ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness. Safety measures and environmental considerations are also important factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-methoxyphenyl)-1-methylpyrazole
  • 4-(2-Fluoro-5-nitrophenyl)-1-methylpyrazole
  • 4-(2-Methoxy-5-nitrophenyl)-1-methylpyrazole

Uniqueness

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole

InChI

InChI=1S/C11H10FN3O3/c1-14-6-7(5-13-14)8-3-10(15(16)17)11(18-2)4-9(8)12/h3-6H,1-2H3

InChI Key

BOGMMLTXEQDALZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2F)OC)[N+](=O)[O-]

Origin of Product

United States

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